molecular formula C20H18N4O2S B2869032 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide CAS No. 946211-64-9

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide

Cat. No.: B2869032
CAS No.: 946211-64-9
M. Wt: 378.45
InChI Key: HYJPVCDDPMHGJG-UHFFFAOYSA-N
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Description

The compound “2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a phenylamino group (a benzene ring with an amino group) via an acetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kerru et al. (2019) outlines the synthesis of novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antibacterial potency against various bacteria including E. coli and B. subtilis with minimum inhibitory concentrations indicating their effectiveness as antimicrobial agents (Kerru et al., 2019).

Heterocyclic Compound Synthesis

Another study by Bondock et al. (2008) utilized key intermediates for synthesizing new heterocyclic compounds incorporating the antipyrine moiety, which were evaluated for their antimicrobial properties. This research highlights the potential of these compounds in the development of new antimicrobial agents (Bondock et al., 2008).

Anti-inflammatory and Antitumor Activities

The exploration of thiazolopyrimidine derivatives for their anti-inflammatory and potential antitumor activities has also been reported. For instance, a study by Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, assessing their anti-inflammatory activities and demonstrating moderate effectiveness in comparison to standard treatments (Tozkoparan et al., 1999).

Anticancer Properties

Additionally, Abdellatif et al. (2014) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, testing their antitumor activity on human breast adenocarcinoma cell lines. Their findings revealed that certain synthesized compounds displayed potent inhibitory activity, underscoring the therapeutic potential of these heterocyclic compounds in cancer treatment (Abdellatif et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These might include its toxicity, flammability, and reactivity. Safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(12-17-13-27-20-21-11-10-19(26)24(17)20)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPVCDDPMHGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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